molecular formula C22H26O4Sr B14337077 Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt CAS No. 100842-27-1

Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt

Cat. No.: B14337077
CAS No.: 100842-27-1
M. Wt: 442.1 g/mol
InChI Key: IUDVRELDCNXVLN-UHFFFAOYSA-L
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Description

Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt is a chemical compound that combines benzoic acid with strontium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt typically involves the reaction of 4-(1,1-dimethylethyl)benzoic acid with a strontium salt, such as strontium hydroxide or strontium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding strontium salts of oxidized products.

    Reduction: Reduction reactions may lead to the formation of strontium salts of reduced benzoic acid derivatives.

    Substitution: The compound can participate in substitution reactions where the benzoic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium salts of carboxylated benzoic acid derivatives, while reduction may produce strontium salts of hydrogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug delivery agent or in formulations.

    Industry: The compound can be used in the manufacturing of specialty chemicals, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt involves its interaction with specific molecular targets and pathways. The strontium ion may play a role in modulating biological activities, while the benzoic acid moiety can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(1,1-dimethylethyl)-, potassium salt
  • Benzoic acid, 4-(1,1-dimethylethyl)-, lead(2+) salt
  • 4-tert-Butylbenzoic acid

Uniqueness

Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt is unique due to the presence of the strontium ion, which imparts distinct properties compared to other metal salts of benzoic acid. The strontium ion’s specific interactions and effects make this compound valuable for certain applications where other metal ions may not be suitable.

Properties

CAS No.

100842-27-1

Molecular Formula

C22H26O4Sr

Molecular Weight

442.1 g/mol

IUPAC Name

strontium;4-tert-butylbenzoate

InChI

InChI=1S/2C11H14O2.Sr/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2

InChI Key

IUDVRELDCNXVLN-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Sr+2]

Origin of Product

United States

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